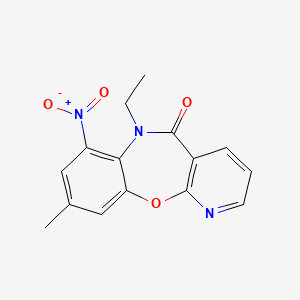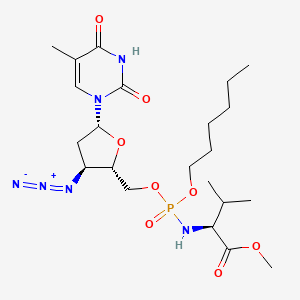
Naphtho(2,3-c)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(2,3-c)carbazole is a polycyclic aromatic compound with the molecular formula C20H13N. It is a nitrogen-containing heterocycle that has garnered interest due to its unique structural and electronic properties. This compound is part of the larger family of carbazoles, which are known for their photophysical and electronic characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho(2,3-c)carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a copper-catalyzed intramolecular isomerization process has been reported to yield this compound derivatives . Another method involves the photochemical synthesis using quinone and 1,1-diarylethylene as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(2,3-c)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls into the molecule.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-8,13-dione .
Wissenschaftliche Forschungsanwendungen
Naphtho(2,3-c)carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of naphtho(2,3-c)carbazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with DNA, leading to potential antitumor effects by inducing cell cycle arrest and apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthra(2,1-b)pyrrole: Another nitrogen-containing polycyclic aromatic compound with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of aromatic rings and nitrogen atom, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Eigenschaften
CAS-Nummer |
198-96-9 |
|---|---|
Molekularformel |
C20H13N |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
5H-naphtho[2,3-c]carbazole |
InChI |
InChI=1S/C20H13N/c1-2-6-14-12-17-15(11-13(14)5-1)9-10-19-20(17)16-7-3-4-8-18(16)21-19/h1-12,21H |
InChI-Schlüssel |
BBFHREQEYXXOMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















